N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide is a compound that features a unique combination of an imidazo[1,2-b]pyrazole moiety and a difluorobenzenesulfonamide group
Mechanism of Action
Target of Action
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide is a compound that has been synthesized and evaluated for its potential therapeutic effects Imidazole-containing compounds, which include this compound, have been known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It is known that imidazole-containing compounds interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole-containing compounds are known to exhibit a broad range of biological activities, which suggests that they can have various molecular and cellular effects .
Action Environment
The properties of imidazole-containing compounds can be influenced by various factors, including the ph and polarity of their environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide typically involves the formation of the imidazo[1,2-b]pyrazole core followed by the introduction of the difluorobenzenesulfonamide group. One common approach is to start with the cyclization of appropriate precursors to form the imidazo[1,2-b]pyrazole scaffold. This can be achieved through a variety of methods, including the use of nickel-catalyzed cyclization of amido-nitriles .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the imidazo[1,2-b]pyrazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups onto the difluorobenzenesulfonamide moiety.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazole derivatives and difluorobenzenesulfonamide-containing molecules. Examples include:
- Imidazo[1,2-b]pyrazole derivatives with different substituents on the pyrazole ring.
- Difluorobenzenesulfonamide compounds with varying alkyl or aryl groups attached to the sulfonamide nitrogen.
Uniqueness
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-difluorobenzenesulfonamide is unique due to the specific combination of the imidazo[1,2-b]pyrazole core and the difluorobenzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
3,4-difluoro-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N4O2S/c14-11-2-1-10(9-12(11)15)22(20,21)17-5-6-18-7-8-19-13(18)3-4-16-19/h1-4,7-9,17H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECYDWMDMLSIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCN2C=CN3C2=CC=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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